Home > Products > Screening Compounds P111074 > 5beta-Finasteride
5beta-Finasteride - 140375-22-0

5beta-Finasteride

Catalog Number: EVT-1478711
CAS Number: 140375-22-0
Molecular Formula: C23H36N2O2
Molecular Weight: 372.56
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5β-Finasteride is a synthetic 4-azasteroid compound and a specific inhibitor of type 2 and type 1 5α-reductases [, , , , ]. These enzymes catalyze the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen. This inhibition makes 5β-Finasteride a valuable tool in scientific research to study the role of DHT in various biological processes and disease models [, , , , ].

Future Directions
  • Understanding Long-Term Effects: Further research is needed to fully elucidate the long-term effects of 5β-Finasteride, particularly in relation to its potential impact on various organ systems and its role in complex conditions like post-finasteride syndrome [, , ].
  • Novel Drug Delivery Systems: Developing improved drug delivery systems for 5β-Finasteride, such as nanoparticles [, , ], could enhance its therapeutic efficacy and potentially minimize side effects.

Finasteride

Compound Description: Finasteride, also known as (17β)-N-(1,1-Dimethylethyl)-3-oxo-4-aza-5α-androst-1-ene-17-carboxamide, is a synthetic 4-aza-steroid compound. [] It is a selective inhibitor of both type 2 and type 1 isoforms of the enzyme 5α-reductase, with a greater affinity for type 2. [, , ] By inhibiting 5α-reductase, finasteride prevents the conversion of testosterone to dihydrotestosterone (DHT). [, ] It is clinically approved for the treatment of benign prostatic hyperplasia (BPH) and male pattern hair loss (androgenic alopecia). [, , , , ] While generally well-tolerated, finasteride has been associated with several side effects, including sexual dysfunction, psychological disturbances, and potential long-term health risks like liver and kidney dysfunction. [, , , , , , , ]

Dutasteride

Compound Description: Dutasteride is another synthetic 4-aza-steroid compound that acts as a 5α-reductase inhibitor. [, , ] Unlike finasteride, dutasteride exhibits similar inhibitory activity against both type 1 and type 2 isoforms of 5α-reductase. [, , ] This dual inhibition makes it more effective than finasteride in suppressing DHT levels. [] Dutasteride is approved for the treatment of BPH and is also being investigated for its efficacy in treating androgenetic alopecia. [, ] Similar to finasteride, dutasteride has been associated with potential adverse effects, including sexual dysfunction. [, , ]

Relevance: Although not directly structurally related to 5β-finasteride, minoxidil is frequently mentioned alongside finasteride in the context of treating androgenetic alopecia. [, ] This co-mention highlights their shared therapeutic application and potential for combination therapy.

Testosterone

Compound Description: Testosterone is a naturally occurring androgen hormone primarily produced in the testes. [] It plays a crucial role in male sexual development and function, influencing various bodily processes, including muscle mass, bone density, and hair growth. [, ] 5α-reductase converts testosterone into its more potent form, DHT, within specific tissues, including the prostate and hair follicles. [, , ] Excessive DHT levels can lead to conditions like BPH and androgenetic alopecia. [, ]

Relevance: 5β-finasteride, through its metabolite finasteride, ultimately affects testosterone levels by inhibiting its conversion to DHT. [, ] This relationship establishes testosterone as a crucial component in the mechanism of action of 5β-finasteride and highlights its relevance in conditions targeted by this drug.

Dihydrotestosterone (DHT)

Compound Description: DHT is the more potent metabolite of testosterone, formed by the action of 5α-reductase. [, , ] It possesses a higher affinity for androgen receptors than testosterone, leading to amplified androgenic effects in specific tissues. [, ] In the prostate, DHT stimulates cell growth and contributes to BPH development, while in hair follicles, it can induce miniaturization and hair loss. [, , , ]

Relevance: 5β-Finasteride, through its active metabolite finasteride, directly influences DHT levels by inhibiting its synthesis from testosterone. [, , , ] This direct impact on DHT levels makes it a key molecule in understanding the therapeutic effects and potential side effects of 5β-finasteride.

Progesterone

Compound Description: Progesterone is a naturally occurring steroid hormone primarily involved in the female reproductive cycle and pregnancy. [] It also plays a role in male reproductive health, serving as a precursor to testosterone and DHT synthesis. [] Moreover, progesterone can directly bind to and activate the CatSper calcium channel in human sperm, influencing sperm motility and function. []

Relevance: Progesterone is mentioned in the context of 5β-finasteride as a substrate for the 5α-reductase enzyme. [] By inhibiting 5α-reductase, finasteride indirectly affects progesterone metabolism and potentially impacts its downstream effects on male reproductive function.

Overview

5beta-Finasteride is a synthetic derivative of the steroid compound testosterone, primarily recognized for its role as an inhibitor of the enzyme steroid 5-alpha-reductase. This enzyme catalyzes the conversion of testosterone to dihydrotestosterone, a more potent androgen implicated in conditions such as benign prostatic hyperplasia and androgenetic alopecia. The compound is classified as an antiandrogen and is used therapeutically to manage these conditions.

Source

5beta-Finasteride is synthesized from natural steroid precursors, particularly from androgens. Its development is rooted in the need to create effective treatments for hormone-related conditions, leading to its introduction in clinical settings.

Classification
  • Type: Antiandrogen
  • Chemical Class: Steroid derivative
  • Therapeutic Use: Treatment of benign prostatic hyperplasia and androgenetic alopecia
Synthesis Analysis

Methods

The synthesis of 5beta-Finasteride involves several complex steps, which can be summarized as follows:

  1. Starting Material: The synthesis typically begins with 3 beta-hydroxy-5 alpha-androstane-17 beta-carboxylic acid.
  2. Oxidation: The initial step involves oxidizing the starting material to form a ketone.
  3. Amidation and Bromination: Following oxidation, amidation introduces an amide group, while bromination adds bromine atoms to specific positions on the steroid backbone.
  4. Baeyer-Villiger Rearrangement: This rearrangement is crucial for modifying the carbon skeleton without losing the integrity of the steroid structure.
  5. Cyclization and Dehydrogenation: The final steps include cyclization to form a lactam and dehydrogenation at specific positions to yield 5beta-Finasteride.
Molecular Structure Analysis

Structure

5beta-Finasteride has a complex steroid structure characterized by multiple fused rings typical of steroid compounds. Its molecular formula is C19H30N2OC_{19}H_{30}N_2O, with a molecular weight of approximately 306.46 g/mol.

Data

  • Molecular Weight: 306.46 g/mol
  • Chemical Formula: C19H30N2OC_{19}H_{30}N_2O
  • Structural Features: Contains a lactam ring, which is pivotal for its biological activity.
Chemical Reactions Analysis

Reactions

5beta-Finasteride undergoes various chemical reactions, primarily involving interactions with enzymes and substrates in biological systems:

  1. Enzyme Inhibition: It acts as a competitive inhibitor for steroid 5-alpha-reductase, effectively blocking the conversion of testosterone to dihydrotestosterone.
  2. Reduction Reactions: In the presence of nicotinamide adenine dinucleotide phosphate (NADPH), finasteride can be reduced to dihydrofinasteride, forming stable enzyme-substrate complexes that inhibit further enzymatic activity .

These reactions are crucial for understanding its mechanism of action and therapeutic efficacy.

Mechanism of Action

Process

The mechanism by which 5beta-Finasteride exerts its effects involves several key steps:

  1. Binding to Steroid 5-Alpha-Reductase: Finasteride binds tightly to the active site of the enzyme.
  2. Formation of Enzyme-Substrate Complex: This binding leads to the formation of a stable complex with NADPH.
  3. Inhibition of Dihydrotestosterone Production: By blocking the conversion pathway, finasteride reduces levels of dihydrotestosterone, alleviating symptoms associated with excess androgen activity .

Data

Kinetic studies indicate that finasteride has an apparent inhibition constant (Ki) in the nanomolar range for type 2 steroid 5-alpha-reductase, highlighting its potency as an inhibitor .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Melting Point: Approximately 220–222 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

These properties are essential for formulation in pharmaceutical applications.

Applications

Scientific Uses

5beta-Finasteride has significant applications in both clinical and research settings:

  1. Therapeutic Use: It is primarily used in treating benign prostatic hyperplasia and male pattern baldness by reducing dihydrotestosterone levels.
  2. Research Tool: In scientific studies, finasteride serves as a model compound for investigating androgen metabolism and enzyme inhibition mechanisms.
  3. Potential Applications in Other Disorders: Ongoing research explores its effects on other conditions influenced by androgen levels, such as acne and hirsutism.
Chemical Characterization of 5β-Finasteride

Stereochemical Configuration and Structural Isomerism

5β-Finasteride (CAS 140375-22-0) is a stereoisomer of the 5α-reductase inhibitor finasteride, distinguished by the inverted configuration at the C5 position of the steroidal A-ring. In 5β-finasteride, the hydrogen atom at C5 occupies the β-orientation, resulting in an A/B ring fusion with a cis conformation. This contrasts with the trans-fused A/B ring system in therapeutic 5α-finasteride, where the C5-hydrogen is α-oriented. The specific configuration is designated as (4aR,4bS,6aS,7S,9aS,9bS,11aS) [2] [5]. This stereochemical divergence alters the three-dimensional topology, particularly the spatial orientation of the carboxamide moiety at C17 and the lactam ring in the A-ring, thereby influencing molecular recognition by enzymes like steroid 5α-reductase 2 (SRD5A2) [7] [10].

Structurally, 5β-finasteride is classified as a chiral impurity in finasteride active pharmaceutical ingredients (APIs), arising from epimerization during synthesis. Its presence—even at low concentrations—can impact the purity and efficacy of pharmaceutical formulations due to differential binding to biological targets [3].

Molecular Formula and Physicochemical Properties

5β-Finasteride shares the identical molecular formula (C₂₃H₃₆N₂O₂) and molecular weight (372.54 g/mol) as 5α-finasteride [2] [4] [5]. Despite this stoichiometric equivalence, its distinct stereochemistry confers altered physicochemical behaviors:

Table 1: Physicochemical Properties of 5β-Finasteride

PropertyValueConditions
Molecular FormulaC₂₃H₃₆N₂O₂
Molecular Weight372.54 g/mol
IUPAC Name(4aR,4bS,6aS,7S,9aS,9bS,11aS)-N-(Tert-butyl)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide [2] [4]
Synonyms(5β,17β)-N-(1,1-Dimethylethyl)-3-oxo-4-azaandrost-1-ene-17-carboxamide [2]
Purity>95% (HPLC)Commercial standards [5]
SolubilityLow in water; soluble in organic solvents (e.g., chloroform, ethyl acetate)

The compound exhibits low aqueous solubility, typical of steroidal derivatives, and is typically handled in organic solvents like toluene or ethyl acetate during synthesis and purification [3] [8]. Its crystalline form is stabilized by intramolecular hydrogen bonds involving the lactam carbonyl (C3=O) and tertiary carboxamide groups [5].

Synthesis Pathways and Impurity Profiling

The synthesis of 5β-finasteride is primarily achieved through stereoselective hydrogenation of finasteride precursors or epimerization of 5α-finasteride. A validated route involves the catalytic hydrogenation of Δ¹,⁴-3-keto-4-aza-5α-steroid intermediates using palladium/carbon (Pd/C) or platinum oxide (PtO₂) catalysts under controlled conditions. This step generates the 5β-configured isomer as a byproduct due to incomplete stereocontrol [3] [8]. Subsequent dehydrogenation with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) introduces the Δ¹-double bond, but may retain residual 5β-epimer if purification is inadequate [3].

Purification employs chromatographic separation (e.g., silica gel column chromatography) or recrystallization from solvents like isopropyl acetate/hexane mixtures. Critical process parameters include temperature, catalyst loading, and reaction time to minimize 5β-isomer formation. As a specified impurity in finasteride APIs, its levels are monitored via reversed-phase HPLC, with thresholds typically ≤0.15% per ICH guidelines [3].

Table 2: Key Steps in 5β-Finasteride Synthesis

StepReagents/ConditionsPurpose
Catalytic HydrogenationPd/C, H₂ (50 psi), Toluene, 50°CSaturate Δ⁴-bond; generate 5β-intermediate [3]
DehydrogenationDDQ, Dioxane, RefluxIntroduce Δ¹-bond [3]
PurificationSilica gel chromatography (Ethyl acetate:Hexane)Separate 5β from 5α isomer [3]

Stability and Degradation Products Under Physiological Conditions

5β-Finasteride exhibits instability under alkaline conditions and oxidative stress, analogous to finasteride. Forced degradation studies reveal that the lactam ring (N1–C2=O) is susceptible to nucleophilic attack, leading to ring opening. The primary degradation pathway involves hydrolysis of the C17-tert-butylcarboxamide group, yielding the corresponding carboxylic acid derivative, 5β-finasteric acid [9].

Under physiological conditions (pH 7.4, 37°C), degradation follows second-order kinetics, with the rate influenced by pH, temperature, and enzymatic activity. Liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) analyses confirm that 5β-finasteride degrades ~1.3x faster than 5α-finasteride due to enhanced steric exposure of the carboxamide group in the β-configuration [9]. Major degradation products include:

  • 5β-Finasteric acid (m/z 315.2, [M+H]⁺) via dealkylation.
  • Δ²,³-5β-Dihydrofinasteride (m/z 370.3) via dehydration.

Table 3: Degradation Kinetics of 5β-Finasteride

ConditionDegradation ProductKinetic OrderHalf-life (t₁/₂)
Alkaline (0.1M NaOH)5β-Finasteric acidSecond-order4.2 hours [9]
Oxidative (3% H₂O₂)Δ²,³-5β-DihydrofinasteridePseudo-first-order12.7 hours [9]
Neutral (pH 7.4 buffer)Multiple productsSecond-order>30 days [9]

In vitro biological safety assessments indicate that degradation mixtures of finasteride analogues exhibit altered cytotoxicity profiles compared to intact molecules, emphasizing the need for stringent storage conditions (e.g., controlled humidity, inert atmosphere) to limit decomposition [9].

Properties

CAS Number

140375-22-0

Product Name

5beta-Finasteride

IUPAC Name

(1S,3aS,3bS,5aS,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide

Molecular Formula

C23H36N2O2

Molecular Weight

372.56

InChI

InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,18-,22-,23+/m0/s1

SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C

Synonyms

(4aR,4bS,6aS,7S,9aS,9bS,11aS)-N-(1,1-Dimethylethyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide; (5β,17β)-N-(1,1-dimethylethyl)-3-oxo-4-Azaandrost-1-ene-17-carboxamide;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.